molecular formula C17H36O3 B13831972 2-(2-Dodecoxyethoxy)propan-1-ol

2-(2-Dodecoxyethoxy)propan-1-ol

Cat. No.: B13831972
M. Wt: 288.5 g/mol
InChI Key: LDQYRCPDQDZUOY-UHFFFAOYSA-N
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Description

2-(2-Dodecoxyethoxy)propan-1-ol is a branched polyol ether characterized by a dodecoxy (C₁₂H₂₅O-) group attached via an ethoxy spacer to a propan-1-ol backbone. Its structure confers surfactant properties due to the hydrophobic dodecyl chain and hydrophilic ethoxy/propanol moieties. Its long alkyl chain suggests lower water solubility compared to shorter-chain analogs but enhanced lipid compatibility and surface activity .

Properties

Molecular Formula

C17H36O3

Molecular Weight

288.5 g/mol

IUPAC Name

2-(2-dodecoxyethoxy)propan-1-ol

InChI

InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3

InChI Key

LDQYRCPDQDZUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOC(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2-(2-Dodecoxyethoxy)propan-1-ol but differ in alkoxy chain length, substituents, or functional groups:

Compound Alkoxy Chain Key Substituents Applications
This compound C₁₂ (dodecoxy) Ethoxy spacer, propanol Surfactants, emulsifiers (inferred)
1-Butoxy-2-propanol C₄ (butoxy) Direct propanol linkage Solvent, laboratory chemical
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol C₃ (methoxyethoxy) Ethoxy-ethoxy spacer Laboratory chemical, synthesis
PPG-3 Butyl Ether C₄ (butoxy) Polypropylene glycol backbone Cosmetic formulations (e.g., hair dyes)
Triisopropanolamine lauryl sulfate C₁₂ (lauryl) Sulfate group, amine linkage Surfactant, detergent

Key Observations :

  • Alkoxy Chain Impact : Longer chains (e.g., dodecoxy, lauryl) enhance hydrophobicity, reducing water solubility but improving surfactant efficiency. Shorter chains (e.g., butoxy, methoxyethoxy) increase polarity and miscibility with aqueous systems .
  • Functional Groups: Sulfate or amine groups (e.g., in Triisopropanolamine lauryl sulfate) introduce ionic character, boosting foaming and cleaning efficacy compared to non-ionic analogs like this compound .

Physicochemical and Hazard Profiles

Property This compound 1-Butoxy-2-propanol 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol
Water Solubility Low (inferred) Moderate High (due to ethoxy spacers)
Hazards (GHS Classification) Not explicitly provided Skin/eye irritation (inferred) H302, H315, H319, H335 (oral toxicity, irritation)
Handling Precautions Likely stringent PPE Gloves, eye protection Full PPE, respiratory protection

Notes:

  • Hazard Comparison : The methoxyethoxy derivative exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its smaller size and higher bioavailability. Longer-chain compounds like this compound may pose bioaccumulation risks but require specific testing for confirmation .
  • PPE Requirements : All analogs necessitate gloves and eye protection, but longer-chain compounds may demand additional measures (e.g., respiratory gear) during aerosol formation .

Metabolic and Environmental Considerations

  • Metabolism : PPG-3 Butyl Ether and its metabolites (e.g., 1-(2-butoxy-1-methylethoxy)-propan-2-ol) share physicochemical similarities with this compound, suggesting analogous metabolic pathways such as hydrolysis or oxidative degradation .
  • Environmental Impact : Longer-chain compounds (C₁₂) are less biodegradable and may persist in ecosystems, necessitating containment measures to prevent groundwater contamination .

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